1-(3-Chlorophenyl)ethyl isocyanide
Overview
Description
1-(3-Chlorophenyl)ethyl isocyanide is a chemical compound that belongs to the category of isocyanides. It has the molecular formula C₉H₈ClN and a molecular weight of 165.62 g/mol. Isocyanides are known for their unique reactivity due to the presence of the isocyanide functional group, which exhibits both nucleophilic and electrophilic characteristics .
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)ethyl isocyanide typically involves the conversion of N-formamides into isocyanides using dehydration reagents. Common reagents for this transformation include p-toluenesulfonyl chloride, phosphoryl trichloride, and the combination of triphenylphosphane and iodine . These methods are optimized for yield and environmental impact, with p-toluenesulfonyl chloride being preferred for its lower toxicity and simplified reaction protocol .
Chemical Reactions Analysis
1-(3-Chlorophenyl)ethyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the isocyanide into other functional groups.
Reduction: Reducing agents can be used to convert the isocyanide into amines or other reduced forms.
Substitution: The isocyanide group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(3-Chlorophenyl)ethyl isocyanide has several applications in scientific research:
Chemistry: It is used in multicomponent reactions, such as the Ugi reaction, to synthesize complex molecules.
Biology: Isocyanides have been studied for their potential biological activities, including antibiotic and antifungal properties.
Medicine: Research is ongoing to explore the potential of isocyanides in drug discovery and development.
Industry: Isocyanides are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)ethyl isocyanide involves its unique reactivity due to the isocyanide functional group. This group can interact with various molecular targets through nucleophilic and electrophilic pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-(3-Chlorophenyl)ethyl isocyanide can be compared with other isocyanides, such as:
Phenyl isocyanide: Similar in structure but lacks the chlorine substituent, which can affect its reactivity and applications.
Ethyl isocyanide: A simpler isocyanide with different reactivity due to the absence of the aromatic ring.
2-Isocyanopyrimidine: An isocyanide with a pyrimidine ring, showing different reactivity and applications in heterocyclic chemistry
Properties
IUPAC Name |
1-chloro-3-(1-isocyanoethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYTUZLSSGANO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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